molecular formula C27H28N2O7 B1669028 Cilnidipine CAS No. 132203-70-4

Cilnidipine

Cat. No. B1669028
CAS RN: 132203-70-4
M. Wt: 492.5 g/mol
InChI Key: KJEBULYHNRNJTE-DHZHZOJOSA-N
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Description

Cilnidipine is a dihydropyridine calcium channel blocker used to treat hypertension . It acts on both N- and L-type calcium channels . Developed jointly by Fuji Viscera Pharmaceutical Company and Ajinomoto, Japan, it was approved in 1995 . It’s approved in several countries including China, Japan, Korea, India, and some countries in the European Union .


Synthesis Analysis

Cilnidipine is synthesized through a process involving diketene reacting with 2-methoxyethanol and cinnamyl alcohol . This produces 2-methoxyethyl acetoacetate and cinnamyl acetoacetate. The former reacts with cinnamyl 2-aminocrotonate under mild Hantzsch cyclization conditions to produce cilnidipine .


Molecular Structure Analysis

Cilnidipine has a molecular formula of C27H28N2O7 . It’s a dihydropyridine, a 2-methoxyethyl ester, and a C-nitro compound . The molecular weight is 492.5 g/mol .


Chemical Reactions Analysis

Analytical methods for Cilnidipine analysis have been developed, with high-performance liquid chromatography and ultraviolet spectroscopy being the most prevalent . These methods are used for the analysis of Cilnidipine alone and in combination with other drugs .


Physical And Chemical Properties Analysis

Cilnidipine is a diesterified 1,4-dihydropyridine-3,5-dicarboxylic acid . It’s a calcium channel blocker used as an antihypertensive . It’s a dihydropyridine, a 2-methoxyethyl ester, and a C-nitro compound .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Cilnidipine, focusing on its unique applications:

Hypertension Treatment

Cilnidipine is primarily used as a calcium channel blocker in the treatment of hypertension. It is unique for its ability to block both L-type and N-type calcium channels, which regulate sympathetic nerve activity. This dual action helps in reducing blood pressure more effectively by stimulating vasodilation .

Circadian Variation Impact

Research has shown that Cilnidipine treatment yields variable results depending on the circadian variation of the patient, reducing nighttime blood pressure to a greater extent in certain groups .

Sympathetic Nerve Activity Regulation

Cilnidipine’s ability to block N-type calcium channels also means it can reduce abnormal sympathetic nerve activity, which is a major cause of hypertension and related complications such as stroke, heart failure, and renal failure .

Cardiovascular Event Reduction

By reducing abnormal sympathetic activity, Cilnidipine has the potential to indirectly reduce cardiovascular events by regulating cellular growth and directly by reducing blood pressure .

Insulin Sensitivity Improvement

Recent studies suggest that Cilnidipine may improve insulin sensitivity in individuals with both hypertension and insulin resistance, offering a promising avenue for further investigation and potential therapeutic applications .

Novel Drug Delivery Design

Due to its poor water solubility, unreliable oral absorption, and poor bioavailability, Cilnidipine is a candidate for designing novel drug delivery systems to enhance its therapeutic efficacy .

Safety And Hazards

When handling Cilnidipine, it’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Cilnidipine shows promise in drug repositioning approaches . It’s a highly lipophilic dihydropyridine calcium channel blocker with high vascular selectivity, slow onset, and a longer duration of hypotensive action than earlier generation calcium channel blockers . It exhibits stable antihypertensive activity and reduced adverse effects .

properties

IUPAC Name

3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEBULYHNRNJTE-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046309
Record name Cilnidipine
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Molecular Weight

492.5 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Boiling Point

653ºC
Record name Cilnidipine
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Solubility

Insoluble
Record name Cilnidipine
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Mechanism of Action

Cilnidipine acts on the L-type calcium channels of blood vessels by blocking the incoming calcium and suppressing the contraction of blood vessels, thereby reducing blood pressure. Cilnidipine also works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure.
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Product Name

Cilnidipine

CAS RN

132203-70-4, 132295-21-7, 132338-87-5
Record name Cilnidipine
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Record name 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester
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Record name CILNIDIPINE
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Melting Point

110ºC
Record name Cilnidipine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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